molecular formula C14H18O3 B13129148 Tert-butyl 2-(3-acetylphenyl)acetate

Tert-butyl 2-(3-acetylphenyl)acetate

Cat. No.: B13129148
M. Wt: 234.29 g/mol
InChI Key: NNCVBXZRGGVKOG-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3-acetylphenyl)acetate is an organic compound with the molecular formula C14H18O3 It is characterized by the presence of a tert-butyl ester group and an acetyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(3-acetylphenyl)acetate typically involves the esterification of 3-acetylphenylacetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonic acid resins, can facilitate the esterification reaction while minimizing by-product formation.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(3-acetylphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Tert-butyl 2-(3-acetylphenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Research into its potential as a precursor for pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-acetylphenyl)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acetylphenylacetic acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Tert-butyl acetate: Similar ester structure but lacks the acetyl-substituted phenyl ring.

    Phenylacetic acid esters: Share the phenylacetic acid core but differ in the esterifying group.

Uniqueness: Tert-butyl 2-(3-acetylphenyl)acetate is unique due to the presence of both the tert-butyl ester and the acetyl-substituted phenyl ring, which confer distinct chemical properties and reactivity compared to other esters and phenylacetic acid derivatives.

Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

tert-butyl 2-(3-acetylphenyl)acetate

InChI

InChI=1S/C14H18O3/c1-10(15)12-7-5-6-11(8-12)9-13(16)17-14(2,3)4/h5-8H,9H2,1-4H3

InChI Key

NNCVBXZRGGVKOG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC(=C1)CC(=O)OC(C)(C)C

Origin of Product

United States

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